molecular formula C9H9N3OS B2369896 9-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306979-12-4

9-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2369896
CAS No.: 306979-12-4
M. Wt: 207.25
InChI Key: WGAWPEDAJWIZPM-UHFFFAOYSA-N
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Description

9-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25. The purity is usually 95%.
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Biological Activity

9-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound belonging to the pyridotriazine family. Its unique structure, characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core with methyl and sulfanyl groups, makes it a subject of interest in medicinal chemistry and pharmacology. This compound exhibits notable biological activities that warrant detailed exploration.

  • Molecular Formula : C10H10N4OS
  • Molecular Weight : Approximately 226.28 g/mol
  • Structural Features :
    • Pyrido[1,2-a][1,3,5]triazin-4-one core
    • Methyl and methylsulfanyl substituents

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes by binding to their active sites. This inhibition prevents substrate interaction and subsequent catalytic action. The biological pathways affected depend on the specific targets being studied, which may include enzymes involved in metabolic processes or signaling pathways relevant to disease mechanisms .

Anticancer Activity

Studies have shown that derivatives of pyridotriazines exhibit significant anticancer properties. For instance:

  • Case Study : A derivative similar to this compound demonstrated significant cytotoxicity against human colon adenocarcinoma cell lines (HT-29 and LS180) at concentrations ranging from 10–100 µM. The mechanism involved cell cycle arrest and modulation of protein expression associated with proliferation .

Antimicrobial Properties

The compound's structural features contribute to its potential antimicrobial activity. Various thiazole and pyridotriazine derivatives have shown moderate to good antimicrobial effects against a range of pathogens .

The mechanism of action for this compound may involve:

  • Binding to Enzymes : Inhibiting or modulating the activity of enzymes involved in critical biological processes.
  • Interacting with DNA/RNA : Affecting gene expression or replication through binding to nucleic acids.
  • Modulating Signaling Pathways : Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis .

Summary of Biological Activities

Activity TypeTarget Cells/OrganismsConcentration RangeObservations
Enzyme InhibitionVarious metabolic enzymesNot specifiedInhibition of substrate interaction
Anticancer ActivityHT-29 and LS180 cell lines10–100 µMSignificant decrease in proliferation
Antimicrobial ActivityVarious pathogensNot specifiedModerate to good antimicrobial effects

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrido Core : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of Methyl Group : Methylation using agents like methyl iodide.
  • Attachment of Sulfanyl Group : Utilizing suitable reagents to introduce the sulfanyl moiety.

Properties

IUPAC Name

9-methyl-2-methylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-6-4-3-5-12-7(6)10-8(14-2)11-9(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAWPEDAJWIZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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